1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H13ClN4O This compound features a pyrimidine ring substituted with an amino group at the 2-position and a chlorine atom at the 6-position, connected to a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method starts with the chlorination of a pyrimidine derivative to introduce the chlorine atom at the 6-position. This is followed by the introduction of the amino group at the 2-position through nucleophilic substitution. The final step involves the coupling of the modified pyrimidine ring with piperidin-4-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the piperidin-4-ol moiety.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The amino and chlorine substituents on the pyrimidine ring can interact with enzymes or receptors, modulating their activity. The piperidin-4-ol moiety may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-chloropyrimidin-6-yl)piperidin-4-ol: Similar structure but with different substitution pattern on the pyrimidine ring.
1-(2-Amino-6-bromopyrimidin-4-yl)piperidin-4-ol: Bromine atom instead of chlorine at the 6-position.
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol: Hydroxyl group at the 3-position of the piperidine ring instead of the 4-position.
Uniqueness
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the amino and chlorine substituents on the pyrimidine ring, along with the piperidin-4-ol moiety, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H13ClN4O |
---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H13ClN4O/c10-7-5-8(13-9(11)12-7)14-3-1-6(15)2-4-14/h5-6,15H,1-4H2,(H2,11,12,13) |
InChI Key |
BQFLDJFQHJSEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.